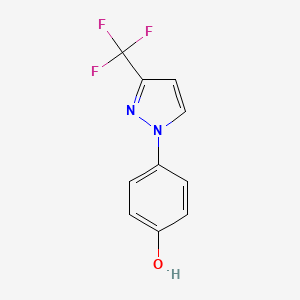
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols in very good to excellent yields without chromatographic purification.
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the desired coupling, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it suitable for various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and phenol group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, bromine, and palladium catalysts. The reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may necessitate harsher environments.
Major Products Formed
The major products formed from these reactions include various substituted phenols and pyrazole derivatives. These products can be further utilized in different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s chemical and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the pyrazole ring, resulting in different chemical properties and applications.
2-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol, this compound has the trifluoromethyl group in a different position, leading to variations in reactivity and use.
Trifluoromethylbenzenes: These compounds contain the trifluoromethyl group attached to a benzene ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-6-15(14-9)7-1-3-8(16)4-2-7/h1-6,16H |
InChI-Schlüssel |
CSIKHVSOVRXZHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


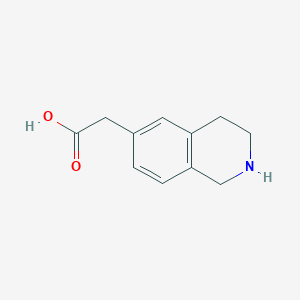
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)
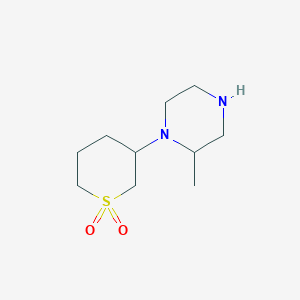
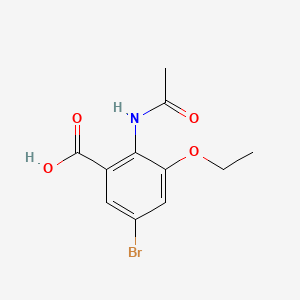
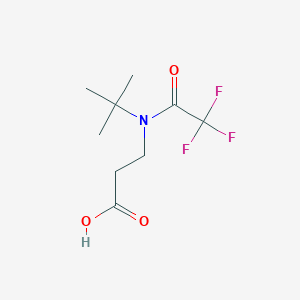
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)


